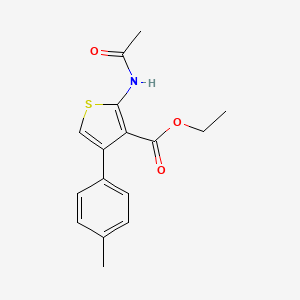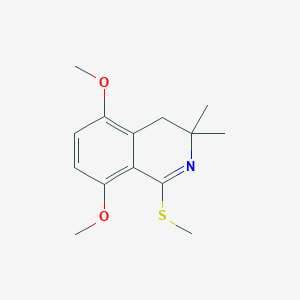![molecular formula C16H21ClN6O B5574956 N-(3-chlorophenyl)-N'-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5574956.png)
N-(3-chlorophenyl)-N'-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-N'-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)urea is a useful research compound. Its molecular formula is C16H21ClN6O and its molecular weight is 348.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.1465370 g/mol and the complexity rating of the compound is 386. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Ethyl Carbamate in Foods and Beverages
Research has shown that ethyl carbamate (EC), a compound related to ureas, occurs at low levels in many fermented foods and beverages. It has been identified as genotoxic and carcinogenic to several species, highlighting the importance of monitoring and managing its levels in consumable products. This research could indirectly suggest that related urea compounds, such as the one , may also require careful study and monitoring in contexts where they might be present in food and beverages or where they could form as by-products of production processes (Weber & Sharypov, 2009).
Urea Biosensors
Urea biosensors represent a significant area of application for urea-related compounds. Such biosensors are designed to detect and quantify urea concentration, which is critical in medical diagnostics, environmental monitoring, and industrial processes. Advances in materials used for enzyme immobilization in urea biosensors could provide insights into potential applications for similar compounds in enhancing the sensitivity, specificity, and durability of biosensors (Botewad et al., 2021).
Urease Inhibitors in Medical Applications
Urease inhibitors are explored for their potential in treating infections caused by urease-producing bacteria, such as Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. Research in this area highlights the medicinal applications of urea derivatives as urease inhibitors, suggesting possible research directions for N-(3-chlorophenyl)-N'-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)urea in developing new therapeutic agents (Kosikowska & Berlicki, 2011).
Environmental and Agricultural Applications
Ureas and their derivatives are also extensively studied in environmental and agricultural contexts, such as in the formulation of slow-release fertilizers. These fertilizers aim to improve nitrogen use efficiency and reduce environmental pollution, suggesting potential applications for related compounds in enhancing agricultural productivity and sustainability (Alexander & Helm, 1990).
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-[2-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN6O/c1-3-18-15-21-11(2)9-14(23-15)19-7-8-20-16(24)22-13-6-4-5-12(17)10-13/h4-6,9-10H,3,7-8H2,1-2H3,(H2,20,22,24)(H2,18,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWZNIXUAAKUBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)NCCNC(=O)NC2=CC(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-hydroxy-3-methylbutyl)-N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}benzamide](/img/structure/B5574877.png)
![N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5574882.png)
![7-methyl-4-{2-[2-(5-methylisoxazol-3-yl)pyrrolidin-1-yl]-2-oxoethyl}-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5574888.png)
![2-methyl-4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5574906.png)

![3-{[(2,1,3-benzoxadiazol-5-ylmethyl)amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5574928.png)
![2-(3-{4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-3-oxopropyl)-1H-benzimidazole](/img/structure/B5574930.png)





![(3aS,6aS)-1-methyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzoyl]octahydropyrrolo[3,4-b]pyrrole](/img/structure/B5574981.png)
